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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzaldehyde

Cat. No.: B129801

For Immediate Release

Shanghai, China — December 29, 2025 — 2-Fluoro-5-iodobenzaldehyde, a trifunctional
aromatic compound, has emerged as a crucial building block for researchers, medicinal
chemists, and drug development professionals. Its unique substitution pattern, featuring an
aldehyde, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of
complex organic molecules, including potent therapeutic agents such as PARP and kinase
inhibitors. This technical guide provides an in-depth overview of its applications in organic
synthesis, complete with experimental protocols and quantitative data.

Physicochemical Properties

2-Fluoro-5-iodobenzaldehyde is a solid at room temperature with a melting point range of 45-
48 °C.[1] Its key physical and chemical properties are summarized in the table below.
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Property Value
CAS Number 146137-76-0[1]
Molecular Formula C7H4FI0][2]
Molecular Weight 250.01 g/mol [1][2]
White to cream or pale yellow crystals or
Appearance
powder
Melting Point 45-48 °C[1]
Boiling Point 256.6 °C at 760 mmHg
N Soluble in common organic solvents such as
Solubility

dichloromethane, THF, and DMF.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-fluoro-5-iodobenzaldehyde stems from the distinct reactivity of its
three functional groups. The aldehyde group readily participates in nucleophilic additions and
condensation reactions. The iodine atom is an excellent leaving group in transition-metal-
catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic
properties and metabolic stability of the resulting molecules.

Reactions at the Aldehyde Group

The aldehyde functionality of 2-fluoro-5-iodobenzaldehyde serves as a versatile handle for
chain elongation and the introduction of nitrogen-containing moieties.

Reductive Amination: A common transformation is the conversion of the aldehyde to a primary
amine via reductive amination. This is a crucial step in the synthesis of various pharmaceutical
intermediates.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzylamine

o Materials: 2-Fluoro-5-iodobenzaldehyde, ammonium acetate, sodium
triacetoxyborohydride, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
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e Procedure:

o

Dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) in DCE or THF.
o Add ammonium acetate (5-10 eq).

o Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine
intermediate.

o Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or
LC-MS.

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with dichloromethane, wash the organic layer with brine, and dry over
anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography on silica gel to yield 2-fluoro-5-iodobenzylamine.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are pivotal for
the formation of carbon-carbon double bonds, converting the aldehyde into a styrenic
derivative. The Horner-Wadsworth-Emmons reaction, in particular, is often favored due to the
facile removal of its water-soluble phosphate byproduct. Generally, stabilized ylides in Wittig
reactions and standard phosphonates in HWE reactions lead to the formation of (E)-alkenes.
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Reagents and

Reaction . Product Type Typical Yield
Conditions
Methyltriphenylphosph

Wittig Reaction onium bromide, n- Terminal Alkene Good to Excellent

BuLi, THF, 0 °Cto rt

Triethyl
Horner-Wadsworth- (E)-a,B-Unsaturated )
phosphonoacetate, High (>90%)
Emmons Ester
NaH, THF, 0 °C to rt

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 2-Fluoro-5-
iodobenzaldehyde

o Materials: 2-Fluoro-5-iodobenzaldehyde, triethyl phosphonoacetate, sodium hydride (60%
dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

e Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1
eq).

o Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.
o Add anhydrous THF to form a slurry and cool to 0 °C.

o Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.
o Allow the mixture to warm to room temperature and stir for 1 hour.

o Cool the reaction mixture back to O °C and add a solution of 2-fluoro-5-
iodobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

o Stir the reaction at room temperature and monitor by TLC.

o Upon completion, carefully quench the reaction with saturated aqueous ammonium
chloride solution at 0 °C.
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o Extract the product with ethyl acetate, wash with brine, and dry over anhydrous
magnesium sulfate.

o Concentrate under reduced pressure and purify by column chromatography to yield the
(E)-ethyl 3-(2-fluoro-5-iodophenyl)acrylate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-fluoro-5-iodobenzaldehyde is highly amenable to a variety of
palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic

systems.
. Coupling Catalyst/Lig
Reaction Base Solvent Product
Partner and
) Aryl/heteroar
Suzuki- ] Pd(OAC)z, )
) yl boronic K2COs Toluene/H20 Biaryl
Miyaura ) PPhs
acid
) Terminal PdCI2(PPhs)z,
Sonogashira EtsN THF Aryl-alkyne
alkyne Cul
Alkene (e.g., Substituted
Heck Pd(OAC)2 EtsN DMF
styrene) Alkene

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzaldehyde with

Phenylboronic Acid

o Materials: 2-Fluoro-5-iodobenzaldehyde, phenylboronic acid, palladium(ll) acetate,
triphenylphosphine, potassium carbonate, toluene, water.

e Procedure:

o In a round-bottom flask, combine 2-fluoro-5-iodobenzaldehyde (1.0 eq), phenylboronic
acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

o Add a 4:1 mixture of toluene and water.
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o Degas the mixture by bubbling with argon for 15-20 minutes.
o Add palladium(Il) acetate (0.05 eq) and heat the reaction to 90 °C.
o Monitor the reaction progress by TLC or GC-MS.

o Upon completion, cool the reaction to room temperature, dilute with water, and extract with
ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography to yield 2-fluoro-5-
phenylbenzaldehyde.

Application in Drug Discovery and Development

2-Fluoro-5-iodobenzaldehyde and its derivatives are instrumental in the synthesis of targeted
therapies for cancer, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various
kinases.

Synthesis of PARP Inhibitors

PARP enzymes, especially PARP1, are key players in the base excision repair (BER) pathway,
which rectifies single-strand DNA breaks.[3][4][5][6] In cancers with deficiencies in other DNA
repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the
accumulation of DNA damage and subsequent cell death, a concept known as synthetic
lethality.[7] Derivatives of 2-fluoro-5-iodobenzylamine are crucial intermediates in the synthesis
of potent PARP inhibitors.
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PARP1 signaling in DNA repair and its inhibition.

Synthesis of Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation
and survival.[8][9] Mutations in genes of this pathway, such as BRAF, are common in various
cancers.[10] 2-Fluoro-5-iodobenzaldehyde serves as a scaffold for the synthesis of inhibitors

targeting kinases within this pathway, such as BRAF and MEK.
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The MAPK/ERK signaling pathway and points of inhibition.

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b129801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Fluoro-5-iodobenzaldehyde is a highly valuable and versatile building block in organic
synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing
access to a diverse array of complex molecules. Its application in the synthesis of targeted
cancer therapies underscores its importance in modern drug discovery and development. The
experimental protocols and data presented in this guide serve as a comprehensive resource for
scientists and researchers leveraging this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129801#2-fluoro-5-iodobenzaldehyde-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b129801#2-fluoro-5-iodobenzaldehyde-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b129801#2-fluoro-5-iodobenzaldehyde-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129801?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

